Methyl 4-hexyloxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50822-54-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 4-hexoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16-2/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
IVYQLXCACCEQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Hexyloxybenzoate and Analogous Benzoate Esters
Esterification and Transesterification Approaches to Methyl 4-Hexyloxybenzoate
The formation of the ester functional group is central to the synthesis of this compound. This can be achieved through direct esterification or by modifying an existing ester via transesterification.
Conventional Synthetic Pathways for Ester Formation
The synthesis of this compound can be strategically approached in two primary ways. One common method involves a two-step process starting with the etherification of 4-hydroxybenzoic acid, followed by esterification.
A prevalent technique for the initial etherification is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol, in this case, 4-hydroxybenzoic acid, by a base to form a phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. masterorganicchemistry.comlscollege.ac.in For the synthesis of the hexyloxy side chain, 1-bromohexane (B126081) is a suitable alkylating agent. biorxiv.org The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Once the 4-(hexyloxy)benzoic acid intermediate is formed, the subsequent step is esterification with methanol (B129727). The classic Fischer esterification is a widely used method for this transformation. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. evitachem.com The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.
Alternatively, the order of these reactions can be reversed. One could start with methyl 4-hydroxybenzoate (B8730719) and perform the Williamson ether synthesis with 1-bromohexane. nih.gov This approach also yields the desired product, this compound.
Another conventional method for esterification involves the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between 4-(hexyloxy)benzoic acid and methanol. google.commdpi.com This method is often employed for more sensitive substrates or when milder reaction conditions are required.
| Reaction | Reagents | Typical Conditions |
| Williamson Ether Synthesis | 4-hydroxybenzoic acid, 1-bromohexane, K₂CO₃ | DMF, heat |
| Fischer Esterification | 4-(hexyloxy)benzoic acid, methanol, H₂SO₄ | Reflux |
| DCC/DMAP Coupling | 4-(hexyloxy)benzoic acid, methanol, DCC, DMAP | Room temperature |
Transesterification as a Route for Derivatization
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.orgucla.edu This method can serve as an alternative route to synthesize different benzoate (B1203000) esters from a common precursor. For instance, if another alkyl 4-hexyloxybenzoate, such as ethyl 4-hexyloxybenzoate, were available, it could be converted to this compound by reacting it with a large excess of methanol in the presence of an acid or base catalyst. libretexts.org
The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol (in this case, methanol) is typically used. ucla.edu Acid catalysts, similar to those used in Fischer esterification, protonate the carbonyl oxygen of the starting ester, making it more susceptible to nucleophilic attack by methanol. libretexts.org
Base-catalyzed transesterification is also possible, often employing alkoxides like sodium methoxide. However, this method is more sensitive to the presence of water, which can lead to saponification (hydrolysis of the ester to a carboxylate salt).
While not the most direct route for the primary synthesis of this compound, transesterification is a valuable tool for creating a library of analogous benzoate esters for structure-activity relationship studies or for fine-tuning material properties. For example, various p-hydroxybenzoate esters (parabens) have been shown to undergo transesterification in the presence of alcohols. nih.gov
Advanced Organic Synthesis Techniques for Methyl Esters
Modern organic synthesis emphasizes the development of more efficient and environmentally benign methodologies. This section explores advanced catalytic systems and the application of green chemistry principles to the synthesis of this compound and related esters.
Catalytic Systems and Reaction Optimization in Ester Synthesis
The efficiency of esterification reactions can be significantly enhanced through the use of advanced catalytic systems. While traditional mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. This has led to the development of a variety of solid acid catalysts.
Solid acid catalysts , such as zirconium-based solid acids, have shown promise in the synthesis of methyl benzoates. mdpi.commdpi.com These catalysts offer advantages like reusability, reduced corrosion, and simpler product purification. mdpi.com For example, a titanium-zirconium solid acid has been reported for the direct condensation of benzoic acid and methanol. mdpi.com Iron-supported Zr/Ti solid acid catalysts have also been investigated, with the iron component potentially increasing the catalyst's surface area and the number of acid sites. mdpi.com Other solid catalysts include ion-exchange resins like Amberlyst-15 and SO₃H-carbon catalysts. ajgreenchem.comdergipark.org.tr
Metal-based catalysts are also employed, particularly for high-temperature esterifications. Compounds of tin, titanium, and zirconium can be used as catalysts. google.com For instance, titanium(IV) isopropoxide is a known catalyst for transesterification reactions.
Organocatalysts provide a metal-free alternative. 4-(N,N-Dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst often used in conjunction with coupling agents like DCC. mdpi.comorganic-chemistry.org Pyridinium salts have also been shown to catalyze the acylation of alcohols. organic-chemistry.org
Reaction optimization is crucial for maximizing yield and minimizing side reactions. This involves systematically studying the effects of various parameters such as catalyst loading, reaction temperature, and reactant molar ratios. For instance, in the synthesis of wax esters using a deep eutectic solvent catalyst, optimizing the molar ratio of fatty acid to alcohol and the reaction temperature was key to achieving high conversion. csic.es
| Catalyst Type | Examples | Advantages |
| Solid Acid Catalysts | Zr/Ti oxides, Amberlyst-15, SO₃H-carbon | Reusable, non-corrosive, easy separation |
| Metal-Based Catalysts | Tin(II) compounds, Titanium(IV) isopropoxide | High activity at elevated temperatures |
| Organocatalysts | DMAP, Pyridinium salts | Metal-free, mild reaction conditions |
Principles of Green Chemistry in Synthesis of this compound (e.g., Solvent-Free and Micellar Catalysis)
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. sophim.com This includes the use of safer solvents, renewable feedstocks, and energy-efficient methods.
Solvent-free synthesis is a key green chemistry approach where the reaction is conducted without a traditional solvent. nih.gov This minimizes waste and avoids the use of potentially toxic and volatile organic compounds. In some cases, one of the reactants, such as an alcohol in an esterification reaction, can act as the solvent. nih.gov For example, solvent-free esterification of oleic acid with long-chain fatty alcohols has been successfully demonstrated using a recyclable deep eutectic solvent as a catalyst. csic.es Similarly, the synthesis of wax esters has been achieved under solvent-free conditions using an SO₃H-carbon catalyst. ajgreenchem.com
Micellar catalysis offers another green alternative, utilizing water as the bulk solvent. Surfactants form micelles in water, creating nanoreactors where organic substrates can be concentrated, thus accelerating the reaction rate. mdpi.comacs.org This technique can be particularly useful for esterification, which is traditionally challenging in water due to the reverse hydrolysis reaction. mdpi.comacs.org For instance, lipase-catalyzed esterification has been successfully performed in an aqueous micellar medium. rsc.orgresearchgate.net The use of designer surfactants like TPGS-750-M can facilitate this process. rsc.orgresearchgate.net Micellar systems can also enable the use of safer reagents. mdpi.com
Biocatalysis , employing enzymes like lipases, is another cornerstone of green chemistry. Lipases can catalyze esterification under mild conditions with high selectivity. Immobilized lipases are particularly advantageous as they can be easily recovered and reused. nih.gov The synthesis of various flavor esters has been achieved using immobilized lipases under solvent-free conditions. nih.gov
The application of these green chemistry principles to the synthesis of this compound could involve using a solid acid catalyst in a solvent-free reaction with methanol or exploring an enzyme-catalyzed route in a micellar system. These approaches would not only reduce the environmental impact but could also lead to more efficient and cost-effective production methods.
Purification Strategies for this compound
After the synthesis of this compound, purification is a critical step to remove unreacted starting materials, catalysts, and byproducts to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
A common initial step is an aqueous work-up . The reaction mixture is typically diluted with an organic solvent and washed with water, a dilute acid or base solution, and brine. google.com Washing with a dilute base, such as sodium bicarbonate solution, helps to remove any unreacted 4-(hexyloxy)benzoic acid. A subsequent wash with a dilute acid can remove basic impurities like DMAP, if used. The final brine wash helps to remove residual water from the organic layer before it is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate.
For the purification of esters like this compound, column chromatography is a highly effective technique. google.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, of appropriate polarity is used to move the compounds through the column. For benzoate esters, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly employed. google.com The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.
Recrystallization is another powerful purification technique for solid compounds. This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. For similar compounds, recrystallization from solvents like ethanol (B145695) has been reported.
In some cases, particularly on an industrial scale, distillation under reduced pressure can be used to purify liquid esters. This technique separates compounds based on their boiling points.
The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Purification Technique | Principle | Application for this compound |
| Aqueous Work-up | Partitioning between aqueous and organic phases | Removal of acidic/basic impurities and water-soluble byproducts |
| Column Chromatography | Differential adsorption on a stationary phase | Separation from starting materials and closely related byproducts |
| Recrystallization | Differential solubility at varying temperatures | Purification of the solid product |
| Distillation | Separation based on boiling point differences | Potentially applicable if the compound is a liquid at room temperature |
Recrystallization-Based Purification Protocols
Following synthesis, the crude this compound product often contains unreacted starting materials, by-products, and residual catalysts. Recrystallization is a fundamental and highly effective technique for purifying such solid organic compounds. alfa-chemistry.comillinois.edu The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures. mt.com
The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature. Conversely, the impurities should either be completely soluble or completely insoluble in the solvent at all temperatures. mt.com For aromatic esters like this compound, a variety of solvents can be considered. A general rule suggests that solvents with functional groups similar to the compound being purified can be effective solubilizers. rochester.edu
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to form a saturated solution. alfa-chemistry.com The hot solution is then filtered, if necessary, to remove any insoluble impurities. Subsequently, the solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals. The impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. scribd.com
For benzoate esters, common and effective solvents for recrystallization include ethanol, methanol, isopropanol, acetone, and solvent mixtures such as hexane/ethyl acetate or methanol/water. rsc.orgreddit.com For example, the purification of a similar compound, 4-[(3-methylbut-3-enoyl)oxy]phenyl 4-n-hexyloxybenzoate, was successfully achieved by recrystallization from acetone. nih.gov The selection of the appropriate solvent is often determined empirically through small-scale trials.
Table 2: Common Solvents and Systems for Recrystallization of Benzoate Esters
| Solvent/System | Type | Rationale for Use | Reference |
|---|---|---|---|
| Ethanol or Methanol | Single Solvent (Polar, Protic) | Good solubility at high temperatures for many esters, poor solubility upon cooling. | rsc.orgyoutube.com |
| Acetone | Single Solvent (Polar, Aprotic) | Effective for many aromatic compounds, often used when other alcohols fail. youtube.com | nih.gov |
| Isopropanol | Single Solvent (Polar, Protic) | Used for recrystallizing analogous ester compounds to yield a white solid. rsc.org | rsc.org |
| Hexane/Ethyl Acetate | Solvent/Anti-solvent | The compound is dissolved in the more polar ethyl acetate, and the less polar hexane is added to induce precipitation. | reddit.com |
| Methanol/Water | Solvent/Anti-solvent | The compound is dissolved in methanol, and water is added as the anti-solvent to decrease solubility and promote crystallization. | reddit.com |
Chromatographic Separation Techniques for Purity Enhancement
When recrystallization does not yield a product of sufficient purity, or when dealing with complex mixtures or oily products, chromatographic techniques are employed. illinois.edu Column chromatography and thin-layer chromatography (TLC) are powerful methods for the separation and purification of organic compounds based on their differential adsorption onto a solid stationary phase and solubility in a liquid mobile phase. wisc.edu
For the purification of this compound, silica gel is the most commonly used stationary phase due to its polarity and ability to separate compounds with differing functional groups. wisc.edu The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). nih.govmit.edu The choice of solvent system is critical and is usually optimized using TLC analysis first. numberanalytics.com
TLC is performed on a small plate coated with silica gel. A spot of the crude mixture is applied, and the plate is developed in a chamber containing the chosen solvent system. The separation is visualized (e.g., under UV light), and the retention factor (Rƒ) for each component is calculated. umass.eduwisc.edu An optimal solvent system will show good separation between the Rƒ value of the desired product and those of the impurities. wisc.edu
Once an effective eluent is identified, preparative column chromatography is performed. The crude product is loaded onto the top of a column packed with silica gel, and the eluent is passed through the column. nih.gov Less polar compounds travel down the column more quickly, while more polar compounds are retained more strongly by the silica gel and elute later. wisc.edu In the case of separating this compound from unreacted 4-hexyloxybenzoic acid, the ester is significantly less polar than the carboxylic acid. The acid will adhere strongly to the silica gel, often remaining at the top of the column, while the ester elutes with a moderately polar eluent like a hexane-ethyl acetate mixture. researchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase like methanol and water is suitable for analyzing benzoate esters. researchgate.net
Table 3: Typical Conditions for Chromatographic Purification of Benzoate Esters
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Separation Principle | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel (SiO₂) | Hexane/Ethyl Acetate mixtures | Used for rapid analysis and optimization of the mobile phase for column chromatography. numberanalytics.com The less polar ester has a higher Rƒ than the more polar carboxylic acid impurity. | umass.edunumberanalytics.com |
| Column Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate (e.g., 10:1) or Hexane/Toluene (B28343) | Preparative separation of the product from impurities. The less polar ester elutes before more polar impurities. nih.gov | nih.govkyushu-u.ac.jp |
| Column Chromatography (with additive) | Silica Gel (SiO₂) | Hexane/Ethyl Acetate/Triethylamine (B128534) (trace) | Addition of a base like triethylamine can prevent "streaking" of acidic impurities (like residual carboxylic acid) on the silica column. researchgate.net | researchgate.net |
| Reverse-Phase HPLC | C18 (L7) Column | Methanol/Water (e.g., 45:55 v/v) | Analytical method for assessing purity, where more polar compounds elute earlier. | researchgate.net |
Advanced Spectroscopic and Structural Characterization of Methyl 4 Hexyloxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) analysis of Methyl 4-hexyloxybenzoate, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. rsc.org The aromatic protons on the benzene (B151609) ring, being in different electronic environments, appear as two doublets. The protons ortho to the ester group are deshielded and resonate further downfield compared to the protons ortho to the hexyloxy group. The methyl protons of the ester group (-COOCH₃) appear as a sharp singlet. The protons of the hexyloxy chain show characteristic multiplicities: a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the ether oxygen, and a series of multiplets for the internal methylene groups.
Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented for a typical analysis in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.98 | Doublet | 2H | Aromatic protons (ortho to -COOCH₃) |
| ~6.90 | Doublet | 2H | Aromatic protons (ortho to -OC₆H₁₃) |
| ~4.00 | Triplet | 2H | -OCH₂- |
| ~3.87 | Singlet | 3H | -COOCH₃ |
| ~1.79 | Multiplet | 2H | -OCH₂CH₂ - |
| ~1.45 | Multiplet | 4H | -(CH₂)₂- |
| ~0.92 | Triplet | 3H | -CH₃ |
This interactive table summarizes the proton NMR data, allowing for correlation between chemical shifts and the molecular structure.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. oregonstate.edu Each unique carbon atom in this compound produces a distinct signal. The spectrum shows a signal for the carbonyl carbon of the ester at the downfield end (around 166 ppm). The aromatic carbons show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the ester and one to the ether). The carbon of the methyl ester appears around 51 ppm, while the carbons of the hexyloxy chain resonate in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented for a typical analysis in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166.8 | C=O (Ester) |
| ~163.2 | Aromatic C-O |
| ~131.5 | Aromatic C-H (ortho to -COOCH₃) |
| ~122.5 | Aromatic C (ipso to -COOCH₃) |
| ~114.1 | Aromatic C-H (ortho to -OC₆H₁₃) |
| ~68.2 | -OC H₂- |
| ~51.8 | -COOC H₃ |
| ~31.6 | Alkyl C |
| ~29.2 | Alkyl C |
| ~25.7 | Alkyl C |
| ~22.6 | Alkyl C |
| ~14.0 | -C H₃ |
This interactive table provides a detailed assignment of the carbon-13 NMR signals, confirming the carbon framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. surfacesciencewestern.comupi.edu The FT-IR spectrum of this compound displays several characteristic absorption bands. A strong, prominent peak appears in the region of 1725-1710 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. spectroscopyonline.com The spectrum also shows strong bands for the C-O stretching vibrations of the ester and ether linkages in the 1300-1100 cm⁻¹ range. spectroscopyonline.com Aromatic C=C stretching vibrations are observed around 1600-1450 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic hexyloxy chain appear just below 3000 cm⁻¹, while aromatic C-H stretches are typically seen just above 3000 cm⁻¹.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H Stretch | Aliphatic (Hexyloxy) |
| ~1715 | C=O Stretch | Ester |
| ~1605, ~1510 | C=C Stretch | Aromatic Ring |
| ~1275, ~1160 | C-O Stretch | Ester and Ether |
| ~1100 | C-O Stretch | Ester |
This interactive table highlights the principal vibrational modes and their corresponding frequencies, confirming the presence of key functional groups.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. acdlabs.com For this compound (C₁₄H₂₀O₃), the molecular weight is 236.31 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 236. Fragmentation of the molecular ion is influenced by the functional groups present. msu.edu Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the acyloxy group. libretexts.orgmiamioh.edu Therefore, significant fragments might be observed at m/z = 205 (loss of -OCH₃) and m/z = 177 (loss of -COOCH₃). Another characteristic fragmentation involves the cleavage of the hexyloxy chain, leading to a series of peaks separated by 14 mass units (CH₂ groups). docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Absorption
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring, which acts as a chromophore. libretexts.org The presence of the ester and hexyloxy groups, which are auxochromes, modifies the absorption profile. Typically, compounds of this type exhibit strong absorption bands corresponding to π → π* transitions of the aromatic system. researchgate.net One would expect a primary absorption maximum (λ_max) in the UV region, characteristic of the para-substituted benzene ring system. researchgate.net
X-ray Crystallography and Solid-State Structural Investigations
An exhaustive search of publicly available scientific literature and crystallographic databases reveals a significant lack of specific experimental data for the advanced spectroscopic and structural characterization of this compound. While the compound is known and utilized as a precursor in the synthesis of other molecules, detailed studies focusing on its solid-state properties as requested are not available in the public domain.
Specifically, there is no retrievable single-crystal X-ray diffraction data for this compound. This fundamental information is the cornerstone for any detailed analysis of its crystal packing, supramolecular architecture, and the specific nature of its intermolecular interactions. Without the crystallographic data, a scientifically accurate and detailed discussion on these topics is not possible.
Furthermore, the search did not yield any specific studies on the polymorphism of this compound. The investigation of different solid-state modifications, their characterization, and the conditions of their formation are all contingent on experimental data, which is currently absent from the scientific literature for this particular compound.
While research on related mesogenic compounds, such as other esters of 4-hexyloxybenzoic acid and similar liquid crystalline materials, is available, the strict constraint to focus solely on this compound cannot be met due to the absence of the necessary primary research findings.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the foundational experimental data has not been published.
Computational and Theoretical Investigations of Methyl 4 Hexyloxybenzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the molecular geometry and electronic properties of compounds like Methyl 4-hexyloxybenzoate. For analogous compounds such as methyl 4-hydroxybenzoate (B8730719), DFT calculations have been successfully employed using the B3LYP functional with a 6-311G(d,p) basis set. plos.orgplos.org
The first step in computational analysis involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, which corresponds to the minimum energy on the potential energy surface. nubakery.orgpennylane.ai For this compound, this process involves evaluating the various possible conformations of the flexible hexyloxy chain and the orientation of the methyl ester group. By systematically rotating bonds and calculating the corresponding energies, an energetic landscape can be mapped. The conformation with the lowest calculated energy is considered the ground-state geometry. This optimized structure is crucial, as it serves as the basis for all subsequent property calculations. Studies on similar molecules, like methyl 4-hydroxybenzoate, have utilized DFT and Hartree-Fock (HF) methods to obtain optimized geometries, which show good correlation with experimental data from X-ray crystallography. plos.org
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgekb.eg
For related benzoate (B1203000) structures, DFT calculations have shown that the HOMO is typically localized over the electron-rich benzene (B151609) ring and the oxygen atoms of the alkoxy group, while the LUMO is distributed over the carbonyl group and the benzene ring. plos.org This distribution indicates that the initial electrophilic and nucleophilic attacks are likely to occur at these respective sites. The energy gap helps to confirm that charge transfer occurs within the molecule upon excitation.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |
From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify the reactivity of this compound. These indices provide a more detailed picture of the molecule's chemical behavior.
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.
Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to charge transfer. Hard molecules have a large energy gap. researchgate.net
Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's polarizability.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω): Calculated as ω = (χ²) / (2η). It quantifies the energy lowering of a system when it accepts electrons from the environment.
These parameters, derived from DFT calculations, are essential for building Quantitative Structure-Activity Relationship (QSAR) models. pmf.unsa.ba
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
Computational Modeling of Mesophase Behavior and Thermotropic Characteristics
This compound belongs to a class of compounds, the 4-alkoxybenzoates, known to exhibit liquid crystalline properties. Computational modeling is a vital tool for predicting and understanding the mesophase behavior and thermotropic characteristics of these materials. researchgate.net DFT calculations are used to determine key molecular parameters that influence liquid crystal formation, such as molecular geometry (aspect ratio), dipole moment, and polarizability. frontiersin.orgbohrium.com
For example, studies on 4-n-alkoxybenzoic acids show that intermolecular hydrogen bonding leads to the formation of dimeric structures, which significantly influences their mesomorphic properties. frontiersin.orgkaust.edu.sa By modeling these dimers and calculating their stability and geometric parameters, it is possible to rationalize the observed phase transitions (e.g., from crystal to smectic or nematic phases) and their thermal stability. bohrium.comkaust.edu.sa The length of the alkoxy chain is a critical factor; increasing chain length often enhances the stability of more ordered smectic phases. mdpi.com Computational models can correlate these structural changes with variations in transition temperatures and entropy, providing insights that guide the synthesis of new liquid crystal materials with desired properties. frontiersin.org
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
For a molecule like this compound, the analysis would reveal the nature and extent of various non-covalent interactions, such as:
Hydrogen Bonds: Strong O···H interactions, typically appearing as distinct red spots on the d_norm surface. semanticscholar.org
van der Waals Forces: H···H, C···H, and C···C contacts, which constitute a large portion of the total surface area. rsc.org
The analysis is often complemented by 2D fingerprint plots, which summarize all the intermolecular contacts in a crystal. plos.org These plots provide a percentage contribution for each type of interaction, offering a quantitative assessment of the forces that stabilize the crystal packing. For the related methyl 4-hydroxybenzoate, Hirshfeld analysis shows that O···H and C···H interactions are significant, comprising about 29.7% and 20.8% of the total Hirshfeld surface, respectively. plos.orgplos.org
| Interaction Type | Description | Typical Contribution (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms | 40 - 50% |
| O···H / H···O | Hydrogen bonding and other oxygen-hydrogen contacts | 25 - 35% |
| C···H / H···C | Contacts involving carbon and hydrogen atoms | 15 - 25% |
| C···C | π-π stacking interactions | < 5% |
Theoretical Studies on Reaction Mechanisms Pertaining to Ester Formation and Transformation
The formation of this compound is typically achieved via Fischer esterification of 4-hexyloxybenzoic acid with methanol (B129727) in the presence of an acid catalyst. vedantu.com Theoretical studies of this reaction mechanism provide a step-by-step understanding of the transformation at the molecular level.
The Fischer esterification mechanism is a classic example of nucleophilic acyl substitution and involves several reversible steps: chemistrysteps.comorganicchemistrytutor.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack. vedantu.comorganicchemistrytutor.com
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate, an oxonium ion. vedantu.combyjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This tautomeric shift converts a hydroxyl group into a better leaving group (water). vedantu.com
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, leading to the elimination of a water molecule. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product. byjus.commasterorganicchemistry.com
Theoretical calculations can model the energy profile of this entire pathway, identifying the transition states and intermediates, and calculating their relative energies to determine the reaction's kinetics and thermodynamics. Such studies confirm that all steps are in equilibrium, and the reaction is often driven to completion by using an excess of the alcohol or by removing water as it forms, in accordance with Le Châtelier's principle. vedantu.comchemistrysteps.com
Liquid Crystalline Properties and Mesophase Characterization of Methyl 4 Hexyloxybenzoate Derivatives
Identification and Classification of Mesophases
The identification of liquid crystal phases in Methyl 4-hexyloxybenzoate derivatives is primarily conducted using polarized optical microscopy (POM), which observes the unique textures of each phase, and differential scanning calorimetry (DSC) to determine the temperatures at which phase transitions occur. mdpi.comscirp.org The specific arrangement of molecules characterizes the mesophase, which can range from the orientationally ordered nematic phase to the more structured smectic and complex blue phases. mdpi.com
The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the elongated molecules but no long-range positional order. For the homologous series of 4-alkoxybenzoic acids, compounds with shorter alkyl chains, typically from three to six carbons (n=3-6), exclusively exhibit a nematic mesophase. ajol.info As this compound falls within this category (n=6), it is expected to primarily form a nematic phase.
Studies on 4-alkoxybenzoic acids have identified the presence of a cybotactic nematic phase, which is considered an intermediate state between the classic nematic and the more ordered smectic C phase. researchgate.net This indicates short-range smectic-like ordering within the nematic phase. Furthermore, microscopic investigations of 4-n-alkoxybenzoic acids that exhibit both nematic and smectic C phases have revealed subtle, continuous textural changes within the nematic range. tandfonline.com X-ray diffraction data for these compounds show a significant increase in the effective molecular length as the temperature rises through the nematic phase, a phenomenon not typically observed in other nematic materials that occur above a smectic C phase. tandfonline.com
Specific derivatives, such as (E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate, have been synthesized and confirmed to exhibit a nematic phase. frontiersin.org
Smectic phases possess a higher degree of order than nematic phases, exhibiting one-dimensional translational order in addition to orientational order, resulting in layered structures. The appearance of smectic phases in 4-alkoxybenzoate derivatives is highly dependent on the length of the terminal alkoxy chain. oup.com As the chain length increases beyond six carbon atoms, smectic phases begin to appear and often coexist with a nematic phase at different temperatures. ajol.info Homologues with seven or more carbons (n ≥ 7) in the 4-alkoxybenzoic acid series are typically smectic-nematic. researchgate.net
The most common types observed are the Smectic A (SmA) and Smectic C (SmC) phases. In the SmA phase, the long axes of the molecules are, on average, oriented perpendicular to the layer planes. In the SmC phase, the molecules are tilted with respect to the layer planes. oup.com In hydrogen-bonded complexes formed from 4-n-alkoxy benzoic acids, the SmA phase has been observed to start from the hexyl (n=6) derivative, while the SmC phase appears with longer chains, starting from n=8. nih.gov The supramolecular dimer of 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid is another example that displays both a broad SmA phase and a nematic phase. nih.govmdpi.com
Blue phases (BP) are highly chiral liquid crystal phases that typically appear in a narrow temperature range between the isotropic liquid and a chiral nematic or smectic phase. researchgate.netmdpi.com They are composed of complex, three-dimensional cubic superstructures of double-twist cylinders. The formation of blue phases is not characteristic of simple calamitic (rod-like) mesogens like this compound itself.
However, studies on more complex, often fluorinated and chiral, benzoate (B1203000) derivatives have shown the existence of smectic blue phases (BPSm). tandfonline.comresearchgate.net For instance, a series of trifluoro-substituted benzoate derivatives was reported to display a variety of smectic blue phases, including BPSm1, BPSm2, and BPSm3. tandfonline.com Another study documented a phase transition from a focal conic smectic texture directly to a smectic blue phase in a fluorinated cyanophenyl alkyl benzoate ester that was doped with a high-twisting-power chiral agent. researchgate.netresearchgate.net These findings indicate that while the basic benzoate structure is a suitable core, the induction of blue phases requires significant molecular modification, typically through the introduction of chirality and specific substituents like fluorine atoms. tandfonline.comresearchgate.net
Smectic Phase Investigations (e.g., SmA, SmC) and Layered Structures
Thermal Analysis of Mesophase Transitions
Thermal analysis techniques are crucial for quantifying the thermodynamic parameters associated with the mesophase transitions of liquid crystalline materials.
Differential Scanning Calorimetry (DSC) is the primary method for determining the temperatures and enthalpy changes (ΔH) associated with phase transitions in liquid crystals. mdpi.com DSC thermograms show endothermic peaks upon heating and exothermic peaks upon cooling, which correspond to transitions such as crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic liquid. scirp.orgfrontiersin.org The area under these peaks is proportional to the enthalpy of the transition, providing a measure of the energy required to induce the phase change.
For example, DSC analysis of a supramolecular dimer, 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid, revealed a melting transition from a crystalline solid at 189.8 °C into a broad smectic A phase, followed by a transition to a nematic phase, and finally clearing to an isotropic liquid at approximately 266.0 °C. mdpi.com The data from such analyses are fundamental for characterizing the mesomorphic range and stability of these compounds.
Below is a representative data table illustrating the kind of information obtained from DSC for a homologous series of 4-alkoxybenzoic acids, which shows the trend of decreasing melting points and the appearance of the smectic C phase with increasing chain length.
| Compound (n-alkoxybenzoic acid) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| n=6 (Hexyloxy) | Cr → N | 107.5 | 24.3 |
| N → I | 147.0 | 0.63 | |
| n=7 (Heptyloxy) | Cr → SmC | 92.0 | 20.9 |
| SmC → N | 101.0 | 2.5 | |
| N → I | 146.5 | 0.59 | |
| n=8 (Octyloxy) | Cr → SmC | 100.5 | 28.5 |
| SmC → N | 107.5 | 3.1 | |
| N → I | 147.5 | 0.67 | |
| This table is illustrative, based on trends reported for the 4-alkoxybenzoic acid series. Actual values can vary based on experimental conditions and purity. |
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. mdpi.com For liquid crystals, TGA is used to determine the onset temperature of decomposition, which defines the upper limit of the material's thermal stability. researchgate.net This is critical for applications, as the material must be stable throughout its entire mesophase temperature range.
Studies on related liquid crystalline structures provide insight into the expected stability. For instance, a series of alkoxyphenyl azomethine phenyl toluates demonstrated high thermal stability, with TGA showing decomposition temperatures above 280°C. researchgate.net Similarly, the thermal stability of the 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid dimer was confirmed using TGA, indicating its suitability for investigations across its mesophase range. nih.govmdpi.com Research on guanidinium (B1211019) phenylalkoxybenzoates also utilized TGA to assess thermal stability. tandfonline.com These examples underscore that benzoate-based liquid crystals can be designed to possess high thermal stability, a key requirement for practical device applications.
Differential Scanning Calorimetry (DSC) for Determining Phase Transition Temperatures and Enthalpies
Optical Characterization of Liquid Crystalline Phases
The optical properties of liquid crystal (LC) phases are fundamental to their identification and their application in various technologies. For derivatives of this compound, which form the basis of many mesogenic materials, optical characterization is a critical step in research and development.
Polarized Optical Microscopy (POM) for Observing Mesophase Textures
Polarized Optical Microscopy (POM) is an essential technique for identifying liquid crystalline mesophases. upc.edu Mesogens, being optically anisotropic, display a variety of characteristic textures depending on the specific mesophase and the alignment of the sample. upc.edu When a liquid crystalline sample, such as a derivative of an alkoxybenzoate, is placed between two crossed polarizers, its birefringent nature allows light to pass through, creating images with distinct patterns and colors. These patterns, or textures, are equivalent to fingerprints for different LC phases. mdpi.com
Commonly observed textures for the nematic (N) phase, which possesses long-range orientational order but no positional order, include the Schlieren and threaded textures. researchgate.netajol.info The Schlieren texture is characterized by dark brushes or lines that correspond to topological defects (disclinations) in the nematic director field. In contrast, the smectic (Sm) phases, which have layered structures, exhibit different textures. The Smectic A (SmA) phase, where molecules are aligned perpendicular to the layer planes, often shows focal conic and fan-shaped textures. researchgate.net The Smectic C (SmC) phase, a tilted analogue of the SmA phase, also displays a broken focal conic or Schlieren texture. tandfonline.com
The identification of these phases is confirmed by observing the textural changes that occur at the phase transition temperatures, which are determined using techniques like Differential Scanning Calorimetry (DSC). mdpi.comfrontiersin.org For example, upon cooling from the isotropic liquid, the appearance of small birefringent droplets that coalesce into a Schlieren texture would indicate a transition to a nematic phase. ajol.info Further cooling might lead to a transition where fan-shaped textures develop, signaling the formation of a Smectic A phase. researchgate.net
Electro-Optical Response and Switching Characteristics of Mesogenic Systems
The ability of liquid crystals to reorient under an applied electric field is the basis for their widespread use in display technologies and other electro-optical devices like light modulators. evitachem.comtandfonline.comnih.gov Materials based on alkoxybenzoate esters are studied for their electro-optical properties, including response time and threshold voltage. evitachem.comatomfair.com
When an electric field is applied across a layer of nematic liquid crystal, the molecules align themselves either parallel or perpendicular to the field, depending on the sign of their dielectric anisotropy. This reorientation changes the effective refractive index of the material, thereby modulating the intensity of transmitted light. evitachem.comtandfonline.com The electro-optical response is typically characterized by a sub-millisecond switching time. nih.gov
For certain advanced applications, chiral dopants are added to nematic hosts, such as those derived from hexyloxybenzoates, to form chiral nematic or blue phases. evitachem.comnih.gov Blue phases, in particular, are of interest because they are optically isotropic in the absence of a field, leading to a high-contrast dark state without the need for alignment layers. nih.gov Polymer-stabilized blue phases can exhibit high-contrast electro-optical switching with response times in the sub-millisecond range. nih.gov The performance of these systems, including their switching behavior and operating voltage, is directly linked to the molecular structure of the constituent liquid crystal compounds. atomfair.comosti.gov
Structure-Property Relationships in Mesogenic Design Featuring Alkoxybenzoate Esters
The design of liquid crystals with specific properties is a process guided by well-established structure-property relationships. The molecular architecture—comprising a rigid core, flexible terminal chains, and linking groups—critically influences the type of mesophase formed, the temperature range of its stability, and its physical properties. mdpi.combohrium.com
Influence of Terminal Alkoxy Chain Length on Mesophase Formation and Stability
The length of the terminal alkoxy chain (—O-CₙH₂ₙ₊₁) plays a crucial role in determining the mesomorphic behavior of calamitic (rod-like) liquid crystals, including the 4-alkoxybenzoate family. acs.org Generally, for a homologous series, increasing the chain length tends to promote the formation of more ordered smectic phases at the expense of the nematic phase. researchgate.netacs.org
Short-chain homologues in series like 4-alkoxybenzoic acids or their esters often exhibit only a nematic phase. ajol.infoacs.org As the chain length increases, a smectic phase (often SmC or SmA) may appear in addition to the nematic phase, a phenomenon known as dimorphism. ajol.infoacs.org With further elongation of the alkyl chain, the nematic phase can be suppressed entirely, leaving only a smectic phase. acs.org This is because longer, more flexible chains enhance intermolecular attractions and promote the layered packing characteristic of smectic phases. semanticscholar.org
The transition temperatures are also systematically affected. The melting points often show an "odd-even" effect, where members with an even number of carbon atoms in the chain have higher melting points than the adjacent odd-numbered members. researchgate.net The clearing temperature (the transition from the mesophase to the isotropic liquid) typically decreases as the chain length increases, following a smooth trend after the first few members of the series. nih.govbohrium.com
Table 1: Effect of Alkoxy Chain Length (n) on Mesophase Transitions of a Homologous Series of 4-alkoxybenzoic acids
| Number of Carbons (n) | Mesophase Behavior |
| 3-6 | Nematic Only |
| 7-18 | Smectic and Nematic |
This table is a generalized representation based on typical behavior for 4-alkoxybenzoic acid series. Specific transition temperatures and phase types can vary. Data sourced from findings on 4-alkoxybenzoic acids and their complexes. ajol.infoacs.org
Effects of Lateral Substituents on Liquid Crystalline Behavior
Introducing a substituent onto the side of the rigid molecular core has a profound effect on mesomorphic properties. The key factors are the size, polarity, and position of the lateral group. mdpi.comtandfonline.com
A primary effect of a lateral substituent is the increase in molecular breadth, which disrupts the parallel packing of the molecules. This steric hindrance generally leads to a depression of the clearing temperature (N-I or Sm-I transition), reducing the thermal stability of the mesophase. tandfonline.com The magnitude of this depression is often related to the size (van der Waals volume) of the substituent. tandfonline.com
Table 2: Influence of Lateral Substituent on Nematic-Isotropic Transition Temperature (TN-I) in a Schiff Base Ester System
| Parent Compound (X=H) TN-I (°C) | 2-Chloro Substituted TN-I (°C) | 3-Chloro Substituted TN-I (°C) |
| 111.0 | 82.0 | 95.0 |
Data generalized from findings on 4-(benzylideneamino)phenyl 4-hexyloxybenzoates. The introduction of a lateral chloro group lowers the nematic-isotropic transition temperature, but the effect varies with position. tandfonline.com
Chiral Mesophases and Their Distinctive Features (as observed in related hexyloxybenzoate derivatives)
The incorporation of the 4-hexyloxybenzoate moiety into a chiral molecular framework leads to the formation of a variety of chiral mesophases, which are distinguished by their unique helical structures and response to external fields.
Chiral Nematic (N*) Phase : Also known as the cholesteric phase, this is the simplest chiral mesophase. The local molecular orientation is similar to a nematic phase, but the director (the average direction of the long molecular axis) rotates in a helical fashion throughout the material. A key parameter is the helical twisting power (HTP), which describes the ability of a chiral dopant to induce a helical twist in a nematic host. researchgate.netaps.org Derivatives like (S)-4-(1-methylheptyloxycarbonyl)phenyl 4-hexyloxybenzoate (S811) are effective chiral dopants used to create cholesteric phases. researchgate.netrsc.org
Blue Phases (BP) : These phases appear in highly chiral liquid crystals, typically in a narrow temperature range between the cholesteric phase and the isotropic liquid. dokumen.pubicm.edu.pl Blue phases are composed of a cubic lattice of defects, known as disclination lines, which stabilizes a structure of double-twist cylinders. psu.edu They are optically isotropic and exhibit Bragg reflection of visible light, leading to their characteristic colors. The chiral dopant S811 is known to be effective in stabilizing blue phases in liquid crystal mixtures. researchgate.netrsc.orgosti.gov
Twist Grain Boundary (TGB) Phases : TGB phases are highly frustrated mesophases that exist at the boundary between a cholesteric and a smectic phase (such as Smectic A or Smectic C). dokumen.pubtandfonline.com Their structure is a result of the competition between the tendency to form a helical twist (characteristic of cholesterics) and the tendency to form layers (characteristic of smectics). researchgate.net This results in a structure composed of smectic blocks or slabs that are twisted with respect to each other, with the interface between the blocks consisting of a regular array of screw dislocations. dokumen.pubspiedigitallibrary.org Both TGBA (from Smectic A blocks) and TGBC (from Smectic C blocks) have been identified in systems containing hexyloxybenzoate derivatives. tandfonline.comspiedigitallibrary.orgresearchgate.net
Chiral Smectic C (SmC*) Phase : In this phase, the molecules are arranged in layers, and within each layer, the director is tilted at an angle with respect to the layer normal. The chirality forces the tilt direction to precess in a helical manner from one layer to the next. This structure breaks mirror symmetry, leading to ferroelectric properties, which are exploited in fast-switching display devices.
Table 2: Chiral Properties of a Representative Hexyloxybenzoate Derivative
| Compound | Host | HTP (μm⁻¹) | Phase Induced | Reference(s) |
|---|---|---|---|---|
| 4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate (S811) | MLC2142 | Not specified, but used as chiral dopant | Cholesteric, Blue Phase I, Blue Phase II | rsc.orgosti.gov |
Applications of Methyl 4 Hexyloxybenzoate and Its Derivatives in Advanced Materials Science
Development and Optimization for Liquid Crystal Displays (LCDs)
Derivatives of methyl 4-hexyloxybenzoate are instrumental in the formulation of liquid crystal mixtures for LCDs. The specific molecular architecture, often featuring a 4-hexyloxybenzoate core, enables precise control over critical display parameters such as mesophase behavior, thermal stability, and electro-optical response. atomfair.com Compounds like 4-(((1-Methylheptyl)oxy)carbonyl)phenyl 4-(hexyloxy)benzoate are specifically designed as intermediates for developing low-voltage LCDs that can operate over a wide range of temperatures. atomfair.com The presence of extended alkyl chains, such as the hexyloxy group, helps to promote the formation of stable smectic mesophases, which are crucial for certain display modes. atomfair.com
The introduction of chirality into these molecules, creating chiral nematic liquid crystals, leads to helical superstructures that can interact with electric fields, a fundamental principle for many display technologies. evitachem.com The effectiveness of a chiral dopant in a nematic host is quantified by its helical twisting power (HTP). Research into various ester derivatives of 4-(hexyloxy)benzoic acid has yielded compounds with tailored optical properties. For instance, the synthesis and characterization of different chiral esters have demonstrated a range of HTP values, which are critical for optimizing the performance of cholesteric displays. google.com A higher HTP value allows for a shorter pitch length at lower concentrations of the chiral dopant. google.com
Table 1: Optical Properties of Selected 4-(Hexyloxy)benzoate Derivatives for Display Applications Data sourced from patent literature detailing the synthesis of novel liquid crystal compounds. google.com
| Compound | Specific Rotation [α] | Helical Pitch (P) | Helical Twisting Power (HTP) |
| [(4S)-4-isopropenyl-1-cyclohexenyl]methyl 4-(hexyloxy) benzoate (B1203000) | -81.27 | 84.6 µm | 1.18 µm⁻¹ |
| (R)-1-(6-(R)-1-(6-methoxy-4-quinolyl)-1-[(2S,4S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-yl]methyl 4-(hexyloxy)benzoate | +57.59 | 5.1 µm | 19.7 µm⁻¹ |
Furthermore, Schiff base/ester derivatives incorporating the hexyloxybenzoate moiety have been synthesized and studied for their thermal stability and mesomorphic behavior. mdpi.com These investigations reveal that such compounds can exhibit stable smectic A (SmA) and nematic (N) phases over broad temperature ranges, a desirable characteristic for robust LCD performance. mdpi.com
Utilization in the Synthesis of Liquid Crystalline Polymers (LCPs)
This compound and its analogs serve as key building blocks, or mesogens, in the synthesis of liquid crystalline polymers (LCPs). These polymers combine the anisotropic properties of liquid crystals with the processability and mechanical integrity of polymers. chemrestech.com One common method to produce LCPs is through the radical polymerization of liquid crystalline monomers, where a mesogenic unit like a hexyloxybenzoate derivative is attached to a polymerizable group, such as a methacrylate. chemrestech.com The resulting side-chain liquid crystal polymers can exhibit mesophases, and their thermal properties, such as the glass transition temperature (Tg) and the clearing temperature (the point of transition to an isotropic liquid), are critical for their application. chemrestech.com
Table 2: Thermal Properties of Liquid Crystalline Polymers from Methacrylic Monomers Data from a study on the free radical polymerization of various liquid crystalline monomers. chemrestech.com
| Polymer | Glass Transition (Tg) | Isotropic Temperature (Ti) | Mesophase |
| Polymer P1 | -24.1°C | 16.1°C | Nematic |
| Polymer P2 | 47.2°C | 77.9°C | Nematic |
| Polymer P3 | 28.4°C | 51.7°C | Nematic |
Photopolymerization is another powerful technique used to create highly ordered LCP networks. researchgate.net For example, the photo-initiated bulk polymerization of monomers like 4-biphenylyl 4-(6-acryloyloxy-hexyloxy)benzoate in its liquid-crystalline state allows the monomer's alignment to be preserved in the final polymer structure. researchgate.net This process can be used to create oriented films with specific optical properties. The rate of such polymerizations is often dependent on the specific mesophase (e.g., nematic or smectic) of the monomer during the reaction. researchgate.net Advanced synthesis techniques like seeded dispersion polymerization have also been employed to create monodisperse core-shell LCP particles, using reactive mesogens that contain hexyloxybenzoate groups. acs.org
Integration into Polymer-Dispersed Liquid Crystals (PDLCs) and Polymer-Stabilized Blue Phases (PSBPs)
The unique properties of hexyloxybenzoate derivatives are also exploited in composite material systems like PDLCs and PSBPs.
Polymer-Dispersed Liquid Crystals (PDLCs) are materials where micrometer-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. acs.orgnih.gov These films can be electrically switched between an opaque, light-scattering state and a transparent state. tcichemicals.commateriability.com The performance of a PDLC device is highly dependent on the properties of the constituent liquid crystal and polymer. Liquid crystal mixtures used in PDLCs, such as those containing 4-((2s)-2-methylbutyl)phenyl 4-(hexyloxy)benzoate, are chosen to optimize switching voltage, contrast, and response time. made-in-china.com
Polymer-Stabilized Blue Phases (PSBPs) represent a more complex and advanced application. Blue phases are a special type of liquid crystal phase with a three-dimensional cubic lattice of defects that occurs over a very narrow temperature range. mdpi.comresearchgate.net By polymerizing a small amount of monomer within this phase, the structure can be stabilized, dramatically widening its operational temperature range. nih.govmdpi.com The chiral dopant 4-(1-methylheptyloxycarbonyl)phenyl-4-hexyloxybenzoate (also known as S-811) is a key component used to induce and control the helical structure in these systems. osti.gov Research has shown that PSBPs created with this dopant are not only useful for display applications but can also function as highly sensitive optical sensors. osti.gov A study demonstrated that these PSBP films exhibit a significantly greater optical response to volatile organic compounds (VOCs) like toluene (B28343) compared to polymerized nematic or standard cholesteric phases, showing a six-fold increase in sensitivity. osti.gov
Design of Optoelectronic and Photonic Materials
The term optoelectronics refers to devices that source, detect, and control light, a field where liquid crystals play a vital role. icoopma.com Derivatives of this compound are explicitly designed for use in optoelectronic and photonic applications due to their unique electro-optical properties and ability to form self-assembling structures. atomfair.comevitachem.com
A prime example of a photonic device is a wavelength-selective filter (WSF), which is an essential component in modern optical fiber communication systems. mdpi.com Researchers have successfully fabricated a WSF for the 1.5 µm infrared band using a polymer-stabilized blue phase liquid crystal. mdpi.com The PSBP, which can be tuned by an electric field, allows for the selection of specific wavelengths of light, demonstrating a practical application in telecommunications. mdpi.com
Furthermore, the sensitivity of these materials to external stimuli forms the basis for novel photonic sensors. As mentioned previously, PSBP films containing a hexyloxybenzoate derivative have been developed as effective VOC detectors. osti.gov The exposure to a VOC like toluene causes a change in the lattice spacing of the blue phase, which in turn alters its reflective properties, providing a clear optical signal of the analyte's presence. osti.gov This high sensitivity positions these materials as promising candidates for advanced chemical sensing platforms. osti.gov
Potential in Thermal-Electrical Switching Materials and Pyroelectric Sensing Devices
Beyond optical applications, certain derivatives of this compound show significant promise for thermal and electrical applications. Pyroelectricity is a property of certain materials to generate a temporary voltage when they are heated or cooled. mdpi.com This phenomenon is the basis for various devices, including infrared sensors and thermal imagers. evitachem.comresearchgate.net
A groundbreaking study identified a specific derivative, (S)-(+)-4-{[(1-methylheptyl)oxy]carbonyl}phenyl-4-(hexyloxy)benzoate, as an organic compound with a remarkably large pyroelectric effect. researchgate.net This material was found to exhibit antiferroelectric-like behavior and a pyroelectric coefficient significantly higher than many other organic materials. researchgate.net
Table 3: Pyroelectric Properties of (S)-(+)-4-{[(1-methylheptyl)oxy]carbonyl}phenyl-4-(hexyloxy)benzoate Data from research investigating the antiferroelectric-like and pyroelectric behaviors of the organic compound. researchgate.net
| Property | Value |
| Maximum Pyroelectric Coefficient (p) | 384 nC cm⁻² K⁻¹ |
| Maximum Spontaneous Polarization (Ps) | 224 nC cm⁻² |
The large pyroelectric coefficient of this compound makes it a highly promising candidate for the development of next-generation thermal-electrical switching materials and highly sensitive pyroelectric detectors. researchgate.net Such materials could be integrated into flexible sensors for health monitoring or used in advanced fire detection and gas sensing systems. researchgate.netscielo.org.mx The ability to generate an electrical signal from temperature fluctuations opens up possibilities for low-grade thermal energy harvesting, converting waste heat into useful electrical power. mdpi.com
Concluding Remarks and Future Research Directions
Emerging Trends in Alkoxybenzoate Ester Research for Materials Science
Research into alkoxybenzoate esters is expanding beyond traditional display applications, moving towards sophisticated materials with tailored functionalities. A significant trend is the incorporation of these mesogenic units into polymeric structures to create liquid crystalline polymers (LCPs) and elastomers (LCEs). These materials combine the properties of polymers with the anisotropic and responsive nature of liquid crystals, opening avenues for applications in nanotechnology, advanced coatings, and gas separation membranes.
Another major research thrust is the design of alkoxybenzoate derivatives that exhibit novel and complex mesophases, such as ferroelectric nematic (NF) and twist-bend nematic (NTB) phases. osti.govrsc.orgnih.gov The NF phase, in which polar molecules align to create macroscopic polarization, is of immense interest for high-speed electro-optical devices and energy-conversion materials. nih.gov Similarly, the discovery of the NTB phase, which exhibits spontaneous chiral symmetry breaking in achiral molecules, challenges fundamental scientific understanding and points towards new photonic applications. rsc.org
Furthermore, there is a growing emphasis on creating multifunctional materials by combining the mesogenic properties of alkoxybenzoates with other physical phenomena. A notable example is the development of mesogens that also exhibit Aggregation-Induced Emission (AIE). mdpi.com These AIE-gens are weakly emissive in solution but become highly fluorescent in an aggregated state, making them excellent candidates for next-generation organic light-emitting diodes (OLEDs) and bio-imaging agents. mdpi.com The pursuit of sustainability is also influencing synthetic strategies, with a push towards greener methods like microwave-assisted synthesis and enzyme-catalyzed esterification to reduce environmental impact.
| Emerging Trend | Description | Potential Applications | Reference |
|---|---|---|---|
| Functional Liquid Crystal Polymers (LCPs) | Incorporation of alkoxybenzoate mesogens into polymer backbones. | Nanotechnology, advanced coatings, gas separation membranes. | |
| Novel Ferroelectric Phases (NF) | Design of molecules with strong dipole moments that align to form a ferroelectric nematic phase. | High-speed electro-optical devices, capacitors, energy conversion. | osti.govnih.gov |
| Aggregation-Induced Emission (AIE) Mesogens | Combining liquid crystalline properties with AIE for luminescent materials. | OLEDs, stimuli-responsive sensors, bio-imaging. | mdpi.com |
| Sustainable Synthesis | Development of environmentally friendly synthetic routes (e.g., microwave, biocatalysis). | Reduced environmental impact in chemical manufacturing. |
Addressing Current Challenges and Exploring Novel Opportunities in Mesogenic Compound Design
The design and synthesis of new mesogenic compounds are fraught with challenges that researchers are actively working to overcome. A primary difficulty lies in predicting and controlling the self-assembly of molecules to achieve a desired mesophase. Subtle changes in molecular architecture, such as the length of a flexible chain or the position of a substituent, can dramatically alter or even eliminate liquid crystalline behavior. oup.commdpi.com Another significant synthetic hurdle is the formation of undesirable isomers, which can disrupt the liquid crystal ordering and are often difficult to separate, complicating the path to high-purity materials. nih.govmdpi.compreprints.org
A key challenge is the creation of molecules that successfully integrate multiple functionalities, such as mesogenicity and strong luminescence, as the structural requirements for each property can be conflicting. mdpi.com Furthermore, the definitive identification and characterization of new and complex mesophases, like the twist-bend nematic phase, often require a combination of advanced analytical techniques and can be difficult to distinguish from conventional nematic phases. mdpi.com
Despite these challenges, numerous opportunities for innovation exist. The use of non-symmetrical molecular designs is a promising strategy to lower melting points and broaden the temperature range of liquid crystal phases, which is critical for many practical applications. mdpi.com Lateral substitution on the mesogenic core is being explored as a powerful tool to modify molecular conformation and influence phase behavior. researchgate.net There is also a significant opportunity in the exploration of new molecular cores beyond the traditional phenyl benzoates, incorporating heterocyclic units like pyridine (B92270) or oxadiazole to tune electronic properties and intermolecular interactions. rsc.orgbohrium.com Advances in computational chemistry and molecular modeling are increasingly enabling the in silico design of mesogens, helping to predict their properties before undertaking complex and resource-intensive synthesis.
| Area | Description | Reference |
|---|---|---|
| Challenges | Difficulty in predicting and controlling self-assembly and phase behavior. | oup.commdpi.com |
| Formation of unwanted isomers during synthesis, complicating purification. | nih.govmdpi.compreprints.org | |
| Integrating multiple, often conflicting, functional properties (e.g., mesogenicity and AIE). | mdpi.com | |
| Opportunities | Employing non-symmetrical molecular designs to tune transition temperatures. | mdpi.com |
| Utilizing lateral substitution to control molecular conformation and phase behavior. | researchgate.net | |
| Exploring novel molecular cores (e.g., heterocycles) to expand property space. | rsc.orgbohrium.com |
Perspectives on Future Advanced Applications of Methyl 4-Hexyloxybenzoate and its Analogues
This compound and its analogues are poised to remain fundamental components in the development of future advanced materials. While the compound itself is a relatively simple mesogen, its true value lies in its role as a versatile precursor and building block. The 4-hexyloxybenzoate moiety is a common feature in a wide array of high-performance liquid crystals used in electro-optical devices. evitachem.com For instance, more complex esters derived from its parent acid, 4-hexyloxybenzoic acid, are integral to the formulation of mixtures for liquid crystal displays (LCDs) and are used as chiral dopants to induce helical structures for applications in photonics. evitachem.comwisc.edu
Looking ahead, analogues of this compound will be crucial in the field of reactive mesogens. These are molecules that, like this compound, possess a liquid crystalline core but are terminated with a reactive group (e.g., an acrylate). cymitquimica.com This allows them to be polymerized in their ordered liquid crystal state, creating highly crosslinked, anisotropic polymer networks. Such materials are essential for creating alignment layers in optical devices, advanced gas separation membranes with high selectivity, and robust liquid crystal elastomers for use as artificial muscles or soft actuators.
Furthermore, the biocompatibility of certain ester-based compounds suggests potential future applications in the biomedical field. Derivatives are already being investigated for use in drug delivery systems, where the liquid crystalline structure could enable controlled release of therapeutic agents. As our understanding of the relationship between molecular structure and biological interaction deepens, it is conceivable that tailored alkoxybenzoate analogues could be designed for use in biosensors or as scaffolds for tissue engineering. The foundational knowledge gained from studying simple systems like this compound will continue to underpin these innovations, driving the next generation of smart and functional materials.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-hexyloxybenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via esterification of 4-hexyloxybenzoic acid with methanol under acid catalysis (e.g., sulfuric acid). Key variables include:
- Catalyst concentration : Higher acid concentrations accelerate reaction rates but may increase side reactions.
- Temperature : Elevated temperatures (60–80°C) improve kinetics but require reflux conditions to prevent methanol evaporation.
- Solvent-free vs. solvent-assisted : Solvent-free systems reduce purification complexity, while solvents like toluene aid azeotropic water removal .
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Yield optimization requires monitoring via HPLC or NMR to quantify unreacted precursors .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions (e.g., melting points). For this compound analogs, melting points range 125–128°C, with thermal stability up to 200°C .
- Solubility : Use shake-flask methods with UV-Vis spectroscopy to measure solubility in polar (e.g., ethanol, methanol) and nonpolar solvents. Solubility correlates with alkyl chain length; longer chains (e.g., hexyl) reduce aqueous solubility .
- Spectroscopic identification : FT-IR (ester C=O stretch at ~1700 cm⁻¹), ¹H NMR (methoxy singlet at ~3.8 ppm, hexyloxy multiplet at ~4.0 ppm), and LC-MS for molecular ion confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity often arise from:
- Test organism variability : Gram-positive vs. Gram-negative bacteria exhibit differing membrane permeability to ester derivatives .
- Concentration thresholds : Bioactivity may require concentrations above cytotoxicity limits, necessitating MTT assays to validate safe dosages .
- Structural analogs : Compare this compound with shorter-chain analogs (e.g., methylparaben) to isolate the impact of the hexyloxy group on target binding (e.g., phospholipase A2 inhibition) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). The hexyloxy chain may enhance hydrophobic interactions in active sites .
- QSAR models : Correlate alkyl chain length with logP values to predict membrane permeability and bioavailability. Longer chains increase lipophilicity but may reduce solubility, requiring trade-off optimization .
Q. What advanced techniques assess the compound’s potential in materials science applications?
- Methodological Answer :
- Polymer compatibility : Blend this compound with biodegradable polymers (e.g., PLA) and analyze mechanical properties via tensile testing. The ester group may act as a plasticizer, reducing glass transition temperatures (Tg) .
- Surface modification : Use AFM or contact angle measurements to study self-assembly on substrates. The hexyloxy group’s hydrophobicity could enhance surface coatings for water-repellent materials .
Methodological & Safety Considerations
Q. How should researchers address data gaps in toxicological profiles using read-across approaches?
- Methodological Answer : Apply OECD grouping principles:
- Structural similarity : Compare with Methylparaben (CAS 99-76-3), which shares the ester core and has well-documented toxicology. Validate via in vitro assays (e.g., Ames test for mutagenicity) .
- Metabolic pathways : Use hepatic microsome assays to identify common metabolites (e.g., hydrolyzed 4-hydroxybenzoic acid), ensuring analogous detoxification pathways .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Engineering controls : Use fume hoods for synthesis to minimize inhalation exposure. Airborne monitoring via GC-MS ensures concentrations remain below OSHA limits (e.g., <5 mg/m³ for similar esters) .
- Decontamination : Ethanol rinses for spills; PPE (gloves, goggles) mandatory due to potential skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
